5-Tert-butyl-2-cyclopropoxybenzaldehyde
Description
5-Tert-butyl-2-cyclopropoxybenzaldehyde is a benzaldehyde derivative featuring a tert-butyl group at the 5-position and a cyclopropoxy substituent at the 2-position of the aromatic ring. The tert-butyl group contributes steric bulk and electron-donating inductive effects, while the cyclopropoxy moiety (an ether) introduces moderate electron-donating resonance effects and increased lipophilicity compared to hydroxyl or methoxy groups. This compound is of interest in organic synthesis, particularly in the development of ligands, catalysts, or intermediates for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)11-4-7-13(10(8-11)9-15)16-12-5-6-12/h4,7-9,12H,5-6H2,1-3H3 |
InChI Key |
HSRHRKWITWGATH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-cyclopropoxybenzaldehyde typically involves the introduction of the tert-butyl and cyclopropoxy groups onto a benzaldehyde framework. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Cyclopropyl bromide and a base such as sodium hydride.
Major Products Formed
Oxidation: 5-Tert-butyl-2-cyclopropoxybenzoic acid.
Reduction: 5-Tert-butyl-2-cyclopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Tert-butyl-2-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl and cyclopropoxy groups may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
| Compound | Substituents (Position) | Key Functional Groups | Electronic Effects | Steric Bulk |
|---|---|---|---|---|
| 5-Tert-butyl-2-cyclopropoxybenzaldehyde | tert-butyl (5), cyclopropoxy (2) | Aldehyde, Ether | Electron-donating (inductive/resonance) | High (tert-butyl + cyclopropoxy) |
| 5-Tert-butyl-2-hydroxybenzaldehyde | tert-butyl (5), hydroxyl (2) | Aldehyde, Phenol | Electron-donating (resonance), acidic | Moderate (tert-butyl + hydroxyl) |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | tert-butyl (5), hydroxyl (2), bromo (3) | Aldehyde, Phenol, Halide | Electron-withdrawing (bromine) | High (tert-butyl + bromine) |
Physicochemical Properties
- Solubility: The cyclopropoxy group in the target compound enhances lipophilicity compared to the hydroxyl analogue, reducing solubility in polar solvents like water or ethanol .
- Melting Points: Bulky substituents (e.g., tert-butyl) typically elevate melting points due to tighter crystal packing.
- Stability: Ethers like cyclopropoxy are less prone to oxidation than phenolic -OH groups, suggesting improved stability under oxidative conditions compared to 5-tert-butyl-2-hydroxybenzaldehyde .
Research Findings and Inferences
- Crystal Packing : The brominated derivative’s crystal structure reveals intermolecular halogen bonding, absent in the cyclopropoxy or hydroxyl analogues, which instead rely on van der Waals interactions .
- Thermal Stability : Cyclopropoxy’s strained ring may confer thermal lability compared to the more robust tert-butyl-hydroxyl system .
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